N-(-3-Acetylthiopropyl)phthalimide
Overview
Description
N-(-3-Acetylthiopropyl)phthalimide is a derivative of phthalimide, an important class of biologically active N-heterocycles Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(-3-Acetylthiopropyl)phthalimide typically involves the reaction of phthalic anhydride with 3-mercaptopropionic acid, followed by acetylation. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(-3-Acetylthiopropyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
N-(-3-Acetylthiopropyl)phthalimide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other functionalized phthalimides.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(-3-Acetylthiopropyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the acetyl group can undergo hydrolysis to release acetic acid, which can further interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity, induction of apoptosis, and modulation of signaling pathways.
Comparison with Similar Compounds
N-(-3-Acetylthiopropyl)phthalimide can be compared with other similar compounds, such as:
Phthalimide: The parent compound, known for its use in the Gabriel synthesis and as a precursor for various bioactive molecules.
Naphthalimide: A structurally similar compound with a naphthalene ring, known for its applications in fluorescent dyes and anticancer agents.
Succinimide: Another cyclic imide with applications in pharmaceuticals and as a precursor for the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSBRSBDZXURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408586 | |
Record name | N-(-3-Acetylthiopropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221218-66-2 | |
Record name | N-(-3-Acetylthiopropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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